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Abstract

Canocapavir (formerly ZM-H1505R) is a novel, orally bioavailable small molecule that acts as
a capsid assembly modulator (CAM) for the treatment of chronic hepatitis B (CHB). It disrupts
the normal formation of the viral capsid, a crucial component for viral replication and stability.
This document provides a comprehensive overview of dosing considerations for Canocapavir
in in vivo studies, based on available preclinical and clinical data. Detailed protocols and data
are presented to guide researchers in designing their experimental studies.

Introduction

Canocapavir is a potent inhibitor of Hepatitis B Virus (HBV) replication. It belongs to a class of
compounds that allosterically modulate the HBV core protein (HBc), leading to the assembly of
empty, non-functional capsids and preventing the encapsidation of pregenomic RNA (pgRNA).
This ultimately reduces the production of new infectious virus particles. Understanding the
appropriate dosing regimen is critical for the successful evaluation of Canocapavir's efficacy
and safety in in vivo models. This application note summarizes key findings from toxicology and
clinical studies to inform dose selection for future research.

Mechanism of Action
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Canocapavir targets the HBV core protein, a key protein in the viral life cycle. By binding to
HBc, Canocapavir induces a conformational change that accelerates the assembly of core
protein dimers into capsid-like structures. However, this process is aberrant, resulting in the
formation of empty capsids that lack the viral pgRNA. Consequently, the subsequent steps of
reverse transcription and viral DNA synthesis are blocked, leading to a significant reduction in
viral replication.
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Figure 1: Mechanism of action of Canocapavir.

Preclinical In Vivo Toxicology Data

Toxicology studies have been conducted in Sprague Dawley (SD) rats and Beagle dogs to
determine the safety profile of Canocapavir. The No Observed Adverse Effect Level (NOAEL)
was established in both species.

Doses Administered

Animal Model NOAEL (mg/kg/day)
(mgl/kg/day)

Sprague Dawley (SD) Rat 100, 300, 1000 1000

Beagle Dog 100, 300, 1000 300

Table 1. Summary of
Preclinical Toxicology Data for

Canocapavir

These data indicate a favorable safety margin for Canocapauvir in preclinical species and can
be used to guide dose selection in efficacy studies.

Clinical Dosing and Pharmacokinetics in Humans

While detailed preclinical efficacy studies are not publicly available, extensive data from clinical
trials in healthy volunteers and CHB patients provide valuable insights into the dosing and
pharmacokinetic profile of Canocapavir. These data can help researchers to target clinically
relevant plasma exposures in their animal models.

Single Ascending Dose (SAD) Studies in Healthy
Volunteers
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Dose (mg) Cmax (ng/mL) AUC (ng-h/mL) Tmax (h) t1/2 (h)
25 - - 3.0 11.3-18.4
75 - - 3.0 11.3-184
150 - - 3.0 11.3-184
300 - - 3.0 11.3-18.4
450 - - 3.0 11.3-18.4
Table 2:

Pharmacokinetic
Parameters of
Canocapavir in
Single Ascending
Dose Studies[1]

[2]

Note: Specific Cmax and AUC values for each dose group were not provided in the referenced
abstracts. Tmax and t1/2 ranges are reported for doses from 25 to 450 mg.

Multiple Ascending Dose (MAD) Studies in Healthy
Volunteers (14 days)
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Trough Concentration (Day Accumulation (Day 14 vs
Dose (mg, QD)

14) Day 1 AUC)
6.3-fold of protein-adjusted

75 ~2-fold
EC50
18.2-fold of protein-adjusted

150 ~2-fold
EC50
37.5-fold of protein-adjusted

300 ~2-fold

EC50

Table 3: Pharmacokinetic
Parameters of Canocapavir in
Multiple Ascending Dose
Studies[1]

ttio] studies in C : 28 days)

Mean Plasma

T h Mean Max HBV Mean Max pgRNA
rou
Dose (mg, QD) L . DNA Reduction Reduction (log10
Concentration (Day .
(log10 IU/mL) copies/mL)
28)
2.7-fold of protein-
50 adjusted EC50 (135 -1.54 -1.53
ng/mL)
7.0-fold of protein-
100 adjusted EC50 (135 -2.50 -2.35
ng/mL)
14.6-fold of protein-
200 adjusted EC50 (135 -2.75 -2.34

ng/mL)

Table 4: Efficacy and
Trough
Concentrations of
Canocapavir in CHB
Patients[3][4]
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Experimental Protocols
In Vivo Toxicology Study Protocol (General Outline)

The following is a generalized protocol based on standard toxicology study designs. Specific

details for the Canocapavir studies are not publicly available.

Animal Models: Male and female Sprague Dawley rats and Beagle dogs.

Acclimatization: Animals are acclimatized for a minimum of 7 days before the start of the
study.

Grouping: Animals are randomly assigned to control and treatment groups.
Dosing:

o Vehicle control (e.g., 0.5% methylcellulose).

o Canocapavir at three dose levels (e.g., 100, 300, 1000 mg/kg).

o Administration: Oral gavage, once daily for a specified duration (e.g., 28 days).
Observations:

o Clinical signs: Monitored daily for any signs of toxicity.

o Body weight: Measured weekly.

o Food consumption: Measured weekly.

Terminal Procedures:

o Blood collection for hematology and clinical chemistry analysis.

o Gross necropsy.

o Organ weight measurements.

o Histopathological examination of tissues.
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In Vivo Toxicology Workflow
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Figure 2: Generalized workflow for an in vivo toxicology study.
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Pharmacokinetic Analysis Protocol

Sample Collection: Blood samples are collected at various time points post-dosing (e.g., O,
0.5,1,2,4,8, 12, 24 hours).[3]

Plasma Preparation: Blood is collected in tubes containing an anticoagulant (e.g., K2-EDTA)
and centrifuged to separate the plasma.[3]

Bioanalysis: Plasma concentrations of Canocapavir are determined using a validated
analytical method (e.g., LC-MS/MS).

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using
appropriate software.

Dosing Considerations for Future In Vivo Studies

Dose Range Selection: Based on the preclinical toxicology data, doses up to 1000 mg/kg in
rats and 300 mg/kg in dogs appear to be well-tolerated. For efficacy studies in rodent models
of HBV, a starting dose could be selected to achieve plasma concentrations comparable to
those found to be effective in humans (i.e., trough concentrations exceeding the protein-
adjusted EC50 of 135 ng/mL).

Route of Administration: Oral administration is the clinically intended route and has been
used in all reported studies.

Frequency: A once-daily (QD) dosing regimen has been shown to be effective in humans and
maintains plasma concentrations above the EC50.[3][5]

Vehicle Selection: The formulation used in clinical trials is not specified. For preclinical
studies, appropriate vehicle selection will be necessary to ensure adequate solubility and
bioavailability.

Monitoring: In addition to efficacy endpoints (e.g., HBV DNA, pgRNA levels), it is important to
monitor for any potential adverse effects, particularly liver enzyme elevations, which were
observed as the most common adverse event in clinical trials.[2]

Conclusion
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Canocapavir has demonstrated a favorable safety profile in preclinical toxicology studies and
significant antiviral activity in clinical trials. The data presented in this application note provide a
strong foundation for designing future in vivo studies. Researchers should aim to achieve
plasma exposures that are consistent with those observed to be safe and effective in human
studies. Careful monitoring of both efficacy and safety parameters will be crucial for the
successful preclinical development of this promising anti-HBV agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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